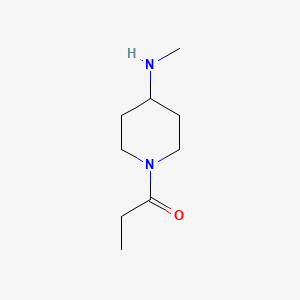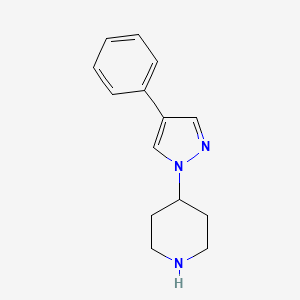
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
Descripción general
Descripción
The compound “4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine” is a derivative of isoxazole, which is a five-membered ring compound with an oxygen atom and a nitrogen atom . The “4-Methoxyphenyl” part suggests the presence of a phenyl ring with a methoxy group attached to it .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Chemical Reactions Analysis
Reactions of similar compounds, such as (4-methoxyphenyl)amine, with organosilicon isocyanates and phenylisocyanate have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has indicated the potential of derivatives of "4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine" in antimicrobial applications. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines, demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Evaluation
The compound and its derivatives have also been evaluated for their anticancer activity. Yakantham et al. (2019) synthesized a series of derivatives tested against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast), using the MTT assay. The compounds demonstrated good to moderate activity across all cell lines (Yakantham, R. Sreenivasulu, & R. Raju, 2019).
Synthesis and Characterization
Significant work has been dedicated to the synthesis and characterization of derivatives for potential use in medical applications. Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, indicating higher thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Chemical Reactivity
The chemical reactivity of "this compound" derivatives has been extensively studied, exploring the synthesis of novel compounds. For example, Farouk et al. (2021) investigated the reactivity of a specific derivative towards a variety of primary and heterocyclic amines, leading to the formation of new Schiff bases and nitrogen heterocyclic compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various targets such as egfr and vegfr-2 . These receptors play a crucial role in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
For instance, compounds with similar structures have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .
Biochemical Pathways
Related compounds have been shown to impact pathways involving er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Similar compounds have been found to meet admet and drug-likeness requirements without violating lipinski’s rule of five , suggesting good bioavailability.
Result of Action
Related compounds have been found to exhibit promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis of new hybrid compounds using similar compounds as starting materials. These new compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents . Additionally, advancements in High-performance liquid chromatography (HPLC) could further improve the efficiency and versatility of drug discovery .
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNWFLUOHWKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-aminophenyl)thio]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3165595.png)
![1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B3165613.png)
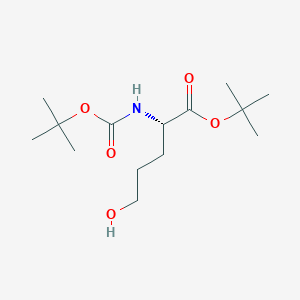
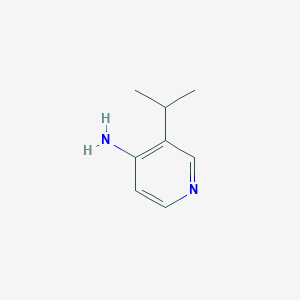
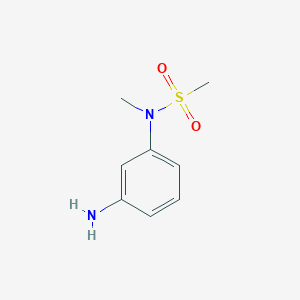

![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)
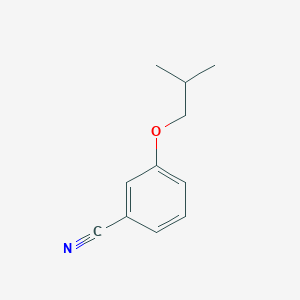

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)

